1-Bromodecane-1,1,2,2-d4
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Overview
Description
1-Bromodecane-1,1,2,2-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications. The molecular formula for this compound is C10H17D4Br, and it is a clear, colorless to slightly yellow liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromodecane-1,1,2,2-d4 can be synthesized through the bromination of decane-1,1,2,2-d4. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromodecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions produces decanol, while reaction with amines produces decylamines .
Scientific Research Applications
1-Bromodecane-1,1,2,2-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Mechanism of Action
As an alkylating agent, 1-Bromodecane-1,1,2,2-d4 reacts with nucleophiles to form carbon-nitrogen or carbon-sulfur bonds. This reaction allows for the modification of organic compounds, enabling the synthesis of new molecules with desired properties . The deuterium atoms in the compound can also influence reaction rates and mechanisms, providing valuable insights into chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromodecane: The non-deuterated version of 1-Bromodecane-1,1,2,2-d4, used in similar applications but without the benefits of deuterium labeling.
1-Bromooctane: A shorter-chain analog used in organic synthesis and as a reagent in various chemical reactions.
1-Bromododecane: A longer-chain analog with similar reactivity, used in the synthesis of surfactants and other specialty chemicals.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide distinct advantages in scientific research. Deuterium-labeled compounds are valuable tools for studying reaction mechanisms, tracing metabolic pathways, and developing new drugs with improved properties .
Properties
Molecular Formula |
C10H21Br |
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Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriodecane |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i9D2,10D2 |
InChI Key |
MYMSJFSOOQERIO-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])Br |
Canonical SMILES |
CCCCCCCCCCBr |
Origin of Product |
United States |
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